![molecular formula C17H12ClNO4 B5684112 2-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B5684112.png)
2-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
2-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CBDA and is known for its unique properties that make it useful in a variety of laboratory experiments. In
Mechanism of Action
CBDA acts as a reversible inhibitor of proteasome activity, which is essential for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger cell death. CBDA has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
CBDA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. CBDA has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBDA is its ability to selectively inhibit proteasome activity, making it a valuable tool for studying protein degradation pathways. However, CBDA has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are many potential future directions for research on CBDA. One area of interest is the development of new CBDA derivatives with improved properties, such as increased potency and selectivity. Another area of interest is the exploration of CBDA's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand CBDA's mechanism of action and its effects on biological systems.
Synthesis Methods
The synthesis of CBDA involves the reaction of 2-chlorobenzyl chloride with potassium phthalimide, followed by the reaction of the resulting phthalimide with ethyl chloroacetate. The final product is obtained by the hydrolysis of the ester group using sodium hydroxide. This method has been optimized to produce high yields of pure CBDA.
Scientific Research Applications
CBDA has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. Its unique chemical structure and properties make it a valuable tool for studying biological systems and developing new drugs. CBDA has been used as a starting material for the synthesis of various bioactive compounds, including inhibitors of protein kinases and proteasomes.
properties
IUPAC Name |
(2-chlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-14-8-4-1-5-11(14)10-23-15(20)9-19-16(21)12-6-2-3-7-13(12)17(19)22/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEUJXQMRZCTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate |
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